2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione
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Overview
Description
2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione typically involves the reaction of 2-methylindole with 1,4-diphenylbutane-1,4-dione under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted indoles, quinones, and various reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: A simpler indole derivative with similar structural features.
1,4-Diphenylbutane-1,4-dione: A diketone that forms the backbone of the compound.
Indole-3-carbaldehyde: Another indole derivative with different functional groups.
Uniqueness
2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione is unique due to its combination of the indole moiety with a diphenylbutane backbone. This unique structure imparts specific chemical and biological properties that are not observed in simpler indole derivatives or diketones.
Properties
CAS No. |
6339-47-5 |
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Molecular Formula |
C25H21NO2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C25H21NO2/c1-17-24(20-14-8-9-15-22(20)26-17)21(25(28)19-12-6-3-7-13-19)16-23(27)18-10-4-2-5-11-18/h2-15,21,26H,16H2,1H3 |
InChI Key |
ZAPHJVYEBGWSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(CC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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